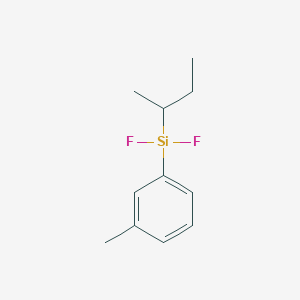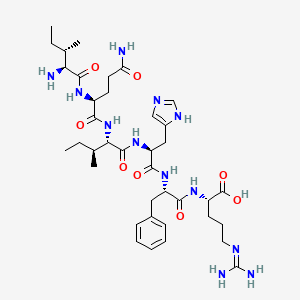
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- is a complex peptide composed of multiple amino acids. This compound is notable for its involvement in various biochemical processes, including protein synthesis, immune response modulation, and nitric oxide production. Each amino acid in this peptide contributes to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups are removed to expose reactive sites for subsequent coupling.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and phenylalanine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the target residue, such as acylating agents for lysine residues.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
Scientific Research Applications
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including immune modulation and wound healing.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Protein Synthesis: The peptide contributes to protein synthesis by providing essential amino acids.
Immune Modulation: The peptide can modulate immune responses by influencing T-cell proliferation and cytokine production.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine, L-isoleucyl-L-seryl-L-glutaminyl-L-alanyl-L-valyl-L-histidyl-L-alanyl-L-alanyl-L-histidyl-L-alanyl-L-a-glutamyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-alanylglycyl-
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
L-Arginine, L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and functions. Its ability to produce nitric oxide and modulate immune responses sets it apart from other peptides.
Properties
CAS No. |
855399-13-2 |
|---|---|
Molecular Formula |
C38H60N12O8 |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C38H60N12O8/c1-5-21(3)30(40)35(55)46-25(14-15-29(39)51)32(52)50-31(22(4)6-2)36(56)49-28(18-24-19-43-20-45-24)34(54)48-27(17-23-11-8-7-9-12-23)33(53)47-26(37(57)58)13-10-16-44-38(41)42/h7-9,11-12,19-22,25-28,30-31H,5-6,10,13-18,40H2,1-4H3,(H2,39,51)(H,43,45)(H,46,55)(H,47,53)(H,48,54)(H,49,56)(H,50,52)(H,57,58)(H4,41,42,44)/t21-,22-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChI Key |
DVLCCGMHDLXQKR-LCEIJQIJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)

![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)
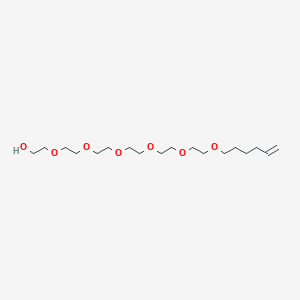
![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
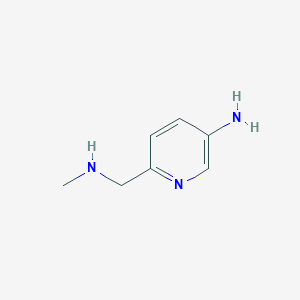
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
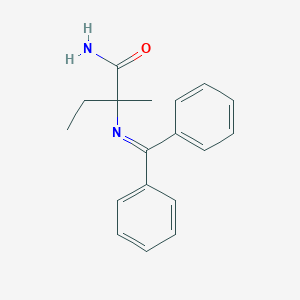


![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

